molecular formula C15H22O5 B1264191 Pestafolide A

Pestafolide A

Cat. No.: B1264191
M. Wt: 282.33 g/mol
InChI Key: BKSQJYOLLWNPIP-GGZSPTBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pestafolide A is a natural product found in Neopestalotiopsis foedans and Pestalotiopsis with data available.

Scientific Research Applications

Antifungal Properties

Pestafolide A, a compound isolated from the plant endophytic fungus Pestalotiopsis foedan, has demonstrated modest antifungal activity. This suggests its potential use in developing antifungal agents or in agricultural applications for controlling fungal infections in plants (Ding et al., 2008).

Role in Biosynthetic Pathways

Research on Thielavia sp. PA0001, an endophytic fungus in Physalis alkekengi, identified this compound as part of its biosynthetic pathway. The study proposed potential pathways from this compound to other compounds, highlighting its role in fungal metabolism and natural product chemistry (Wijeratne et al., 2014).

Impact on Secondary Metabolites

This compound was identified as a secondary metabolite in Penicillium raistrickii. Understanding these metabolites is crucial for exploring their potential applications in various fields, including agriculture, medicine, and environmental science (Xu et al., 2014).

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(3S,6S,6'S,7R)-6,7-dihydroxy-6',7-dimethylspiro[1,4,5,6-tetrahydroisochromene-3,2'-oxane]-8-one

InChI

InChI=1S/C15H22O5/c1-9-4-3-5-15(20-9)7-10-6-12(16)14(2,18)13(17)11(10)8-19-15/h9,12,16,18H,3-8H2,1-2H3/t9-,12-,14+,15-/m0/s1

InChI Key

BKSQJYOLLWNPIP-GGZSPTBLSA-N

Isomeric SMILES

C[C@H]1CCC[C@]2(O1)CC3=C(CO2)C(=O)[C@]([C@H](C3)O)(C)O

Canonical SMILES

CC1CCCC2(O1)CC3=C(CO2)C(=O)C(C(C3)O)(C)O

Synonyms

pestafolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pestafolide A
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Pestafolide A

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